molecular formula C18H20FN3O5S B2687595 4-fluoro-N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 899967-84-1

4-fluoro-N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Cat. No.: B2687595
CAS No.: 899967-84-1
M. Wt: 409.43
InChI Key: FXPHVXBCOXVXKL-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a complex organic compound with a molecular formula of C24H22FN3O6S This compound features a benzamide core substituted with a fluoro group, a piperazine ring, and a furan-2-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)benzamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.

    Introduction of the Furan-2-carbonyl Group: The piperazine intermediate is then reacted with furan-2-carboxylic acid under acidic conditions to introduce the furan-2-carbonyl group.

    Formation of the Benzamide Core: The final step involves the reaction of the intermediate with 4-fluorobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the furan-2-carbonyl moiety can be reduced to form alcohol derivatives.

    Substitution: The fluoro group on the benzamide core can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Pharmacology: It is investigated for its potential therapeutic effects in various diseases, including cancer and neurological disorders.

    Industry: The compound is used as an intermediate in the synthesis of more complex molecules for pharmaceutical applications.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, inhibiting their activity. The furan-2-carbonyl group and the piperazine ring play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(2-{[4-(2-furoyl)piperazin-1-yl]ethyl}benzamide): Similar structure but lacks the sulfonyl group.

    4-fluoro-N-(2-{[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide): Contains a methoxynaphthalene group instead of the furan-2-carbonyl group.

Uniqueness

4-fluoro-N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is unique due to the presence of the sulfonyl group, which enhances its solubility and binding affinity. The combination of the furan-2-carbonyl group and the piperazine ring also contributes to its distinct pharmacological properties.

Properties

IUPAC Name

4-fluoro-N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O5S/c19-15-5-3-14(4-6-15)17(23)20-7-13-28(25,26)22-10-8-21(9-11-22)18(24)16-2-1-12-27-16/h1-6,12H,7-11,13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPHVXBCOXVXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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